Senecionine N-oxide-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

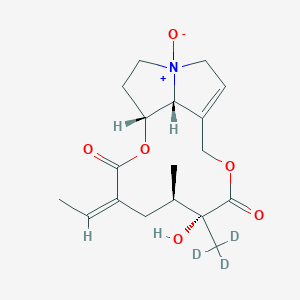

Senecionine N-oxide-D3, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₂D₃NO₆ and its molecular weight is 354.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanisms of Toxicity

Research indicates that senecionine N-oxide can be metabolized into its parent compound, senecionine, which is responsible for hepatotoxicity. Physiologically based kinetic modeling has been employed to understand the relative potency of senecionine N-oxide compared to its parent compound. Studies have shown that the relative potency value (REP) varies based on the endpoint used in toxicity assessments. For instance, the REP value calculated using the area under the concentration-time curve (AUC) for senecionine is higher than that calculated based on pyrrole-protein adduct formation, suggesting that different metabolic pathways may influence toxicity outcomes .

Case Studies

A study conducted on rats administered senecionine N-oxide revealed dose-dependent effects on liver function, with higher doses leading to significant elevations in liver enzymes and histopathological changes indicative of necrosis and congestion . This underscores the importance of understanding dosage in evaluating the toxicological risks associated with this compound.

Anticancer Properties

Emerging research suggests that senecionine N-oxide may possess anticancer properties. It has been implicated in various pathways related to apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapeutics. The compound's ability to induce apoptosis in cancer cells has been noted, although detailed mechanisms remain to be fully elucidated .

Anti-infection Potential

Senecionine N-oxide has also shown promise in anti-infection applications. Preliminary studies indicate its effectiveness against certain viral infections, suggesting potential use in antiviral drug development . Further research is needed to explore these properties comprehensively.

Detection and Quantification

The detection of senecionine N-oxide in dietary sources has been facilitated by advanced analytical techniques such as voltammetry. These methods allow for sensitive detection of the compound in complex matrices, which is crucial for assessing exposure risks from dietary intake .

Environmental and Safety Considerations

Given the toxicity associated with pyrrolizidine alkaloids, including senecionine N-oxide, regulatory frameworks are essential for managing exposure risks. Studies have highlighted the need for monitoring these compounds in food sources and environmental samples to safeguard public health .

Análisis De Reacciones Químicas

Metabolic Reduction to Parent Alkaloid

Senecionine N-oxide-D3 undergoes reductive metabolism in vivo, primarily in the gastrointestinal tract and liver, to form its parent alkaloid, senecionine-D3. This reduction is catalyzed by cytochrome P450 (CYP450) enzymes and gut microbiota . The reaction can be summarized as:

Senecionine N oxide D3CYP450 microbiotaSenecionine D3+O2

Deuterium labeling does not alter the reduction pathway but facilitates tracking of metabolic intermediates via mass spectrometry .

Bioactivation to Reactive Pyrrole Intermediates

Senecionine-D3 is bioactivated via CYP450-mediated oxidation to a dehydropyrrolizidine (DHP) intermediate, which subsequently forms reactive pyrrolic esters. These esters are electrophilic and form adducts with cellular macromolecules :

Senecionine D3CYP450DHP D3→Pyrrole protein DNA adducts

Deuterium substitution at non-reactive positions minimizes kinetic isotope effects, ensuring metabolic behavior parallels the non-deuterated compound .

Glutathione Conjugation (7-GS-DHP Formation)

The reactive DHP-D3 intermediate is detoxified via glutathione (GSH) conjugation, forming 7-glutathionyl-DHP (7-GS-DHP-D3). This reaction is catalyzed by glutathione S-transferase (GST) :

DHP D3+GSHGST7 GS DHP D3

Kinetic parameters for this reaction (derived from rat liver S9 incubations ):

| Parameter | Value | Conditions |

|---|---|---|

| Km | 15.2 μM | SEN concentration range: 0.5–50 μM |

| Vmax | 0.12 nmol/min/mg protein | pH 7.4, 37°C |

| GSH concentration | 4 mM | Optimized for maximal conjugation |

Protein and DNA Adduct Formation

At high doses, GSH depletion leads to increased pyrrole-protein adduct formation. This compound exhibits dose-dependent adduct generation, with REP (relative potency) values varying by endpoint :

| Endpoint | REP Value (High Dose) | REP Value (Low Dose) |

|---|---|---|

| AUC of senecionine | 0.88 | 0.85 |

| Pyrrole-protein adducts | 0.61 | 0.83 |

Adduct formation correlates with hepatic toxicity, including megalocytosis and DNA cross-linking .

Analytical Detection in Metabolic Studies

This compound is quantified using LC-MS/MS with multiple reaction monitoring (MRM). Key transitions include :

-

Precursor ion : m/z 443.2 → Product ions : 425.15, 118.1, 247.2

-

Deuterium labeling enhances isotopic distinction, reducing background interference in complex matrices .

Physiologically Based Kinetic (PBK) Modeling

PBK models simulate this compound metabolism, integrating:

-

Reduction kinetics in the gut and liver.

-

Competitive detoxification (7-GS-DHP formation) vs. toxication (adduct formation).

-

Dose-dependent shifts in REP values due to GSH depletion at high doses .

The model predicts that low-dose exposures (mimicking dietary intake) show minimal differences in REP values between endpoints, supporting its use in risk assessment .

Synthetic and Isotopic Considerations

Propiedades

Fórmula molecular |

C₁₈H₂₂D₃NO₆ |

|---|---|

Peso molecular |

354.41 |

Sinónimos |

(3Z,5R,6R,14aR,14bR)-3-Ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-5,6-dimethyl-[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione 12-Oxide-D3; _x000B_12-Hydroxy-senecionan-11,16-dione 4-Oxide-D3; NSC 106677-D3; Senecionine Oxide-D3; (3Z, |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.